CO1686-DA

EGFR T790M Kinase Inhibition

CO1686-DA (Rociletinib) is a rationally designed, irreversible third-generation EGFR TKI that selectively targets T790M and activating mutants while sparing wild-type EGFR. Its 14.1-fold mutant-to-WT selectivity and covalent Cys797 binding make it the definitive tool for dissecting T790M-driven resistance pathways in NSCLC models (e.g., H1975), without confounding WT-EGFR toxicity. Choose this compound as a well-characterized benchmark for preclinical efficacy studies or to benchmark next-generation CNS-penetrant candidates against its established efficacy and brain-penetration limitations.

Molecular Formula C24H26F3N7O2
Molecular Weight 501.5
Cat. No. B1574313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCO1686-DA
SynonymsCO1686 DA;  CO1686DA;  desacryl analogue of CO1686;  CO1686 precursor.; 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone
Molecular FormulaC24H26F3N7O2
Molecular Weight501.5
Structural Identifiers
SMILESNC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

CO1686-DA (Rociletinib): A Third-Generation EGFR Inhibitor for T790M-Mutant NSCLC Research


CO1686-DA, also known as rociletinib, is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. The compound, based on a 2,4-diaminopyrimidine scaffold, was designed to selectively target mutant forms of EGFR, particularly those harboring the T790M resistance mutation and common activating mutations like L858R and exon 19 deletions, while sparing wild-type (WT) EGFR to mitigate dose-limiting toxicities [2]. Rociletinib is a small molecule that covalently binds to the Cys797 residue in the ATP-binding pocket of mutant EGFR [3]. Its development was aimed at addressing acquired resistance in non-small cell lung cancer (NSCLC) following treatment with first- and second-generation EGFR TKIs [4].

Why CO1686-DA Cannot Be Interchanged: Differentiated Selectivity and Activity Among EGFR Inhibitors


Simple substitution among EGFR inhibitors is not feasible due to profound differences in mutant selectivity, potency, and clinical performance. First-generation inhibitors like gefitinib and erlotinib are highly effective against initial activating mutations but lack significant activity against the T790M resistance gatekeeper mutation [1]. Second-generation inhibitors, such as afatinib, irreversibly inhibit a broader range of EGFR mutants and WT EGFR but are limited by dose-limiting toxicities like severe diarrhea and rash due to their potent WT EGFR inhibition [2]. Third-generation inhibitors, including rociletinib (CO1686-DA) and osimertinib (AZD9291), were rationally designed to overcome these limitations by selectively targeting both activating mutations and T790M while sparing WT EGFR [3]. However, even within this third-generation class, compounds exhibit crucial variations in their activity profiles. For instance, osimertinib demonstrates significantly superior blood-brain barrier penetration compared to rociletinib, leading to different efficacies in brain metastasis models [4]. Therefore, selecting a specific compound like CO1686-DA must be based on its unique quantitative profile and intended research application, not merely its class designation.

CO1686-DA Quantitative Evidence Guide: Comparative Analysis Against Key EGFR-TKI Analogs


CO1686-DA Selectivity: High Potency for T790M Mutant vs. Wild-Type EGFR Compared to Early Generation TKIs

CO1686-DA demonstrates a profound selectivity for the mutant EGFRL858R/T790M kinase over wild-type (WT) EGFR in cell-free assays. It exhibits a Ki of 21.5 nM for EGFRL858R/T790M, which is 14.1-fold more potent than its Ki of 303.3 nM for EGFR WT [1]. This selectivity window is critical for its therapeutic index. In contrast, first-generation inhibitors like gefitinib and erlotinib are potent against the activating L858R mutant (IC50 ~2-10 nM) but are >100-fold less active against the T790M mutant, with IC50 values often >1 µM [2]. The second-generation inhibitor afatinib is a potent, irreversible inhibitor of both WT and mutant EGFR, including T790M (IC50 ~0.5-1 nM), but lacks selectivity for WT EGFR, leading to on-target toxicities [3].

EGFR T790M Kinase Inhibition Selectivity NSCLC

CO1686-DA Cellular Potency: Comparative Antiproliferative Activity in EGFR Mutant NSCLC Cell Lines

In cell-based assays, CO1686-DA exhibits potent antiproliferative activity against NSCLC cell lines harboring EGFR mutations. It shows an IC50 range of 62-187 nM in cells expressing mutant EGFR, compared to an IC50 >2000 nM in cells expressing WT EGFR [1]. This is consistent with its kinase selectivity profile. In a study using a radioiodinated derivative of CO1686-DA ([I]ICO1686), the compound demonstrated an IC50 of 0.20 ± 0.05 µM against the H1975 cell line (EGFRL858R/T790M), which was 2.5-fold more potent than its activity against H3255 cells (EGFRL858R; IC50 = 0.50 ± 0.21 µM) and 10-fold more potent than against H441 cells (EGFR WT) [2]. This demonstrates that CO1686-DA's activity is quantitatively superior in the T790M-mutant context compared to an activating mutation-only or WT context.

Cellular Pharmacology Antiproliferative Activity IC50 EGFR Mutants NSCLC Cell Lines

CO1686-DA Clinical Efficacy: Objective Response Rates in T790M+ NSCLC vs. Benchmark Therapies

In the Phase 1/2 TIGER-X trial, CO1686-DA demonstrated significant clinical activity in patients with advanced EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy. A pooled analysis of the Phase 1 and 2 cohorts showed an objective response rate (ORR) of 59% (95% CI, 45%–73%) in the subgroup of 46 patients with the T790M mutation [1]. This is a considerable improvement over the expected ORR of <5% for first-generation TKIs in this setting [2]. In a separate analysis of the Phase 1 study, the ORR for rociletinib was 52% (95% CI, 31–74%) in patients confirmed T790M-positive by tumor tissue testing [3]. These response rates are clinically meaningful, though they are lower than those achieved with the benchmark third-generation TKI osimertinib, which demonstrated an ORR of 70% in the Phase 3 AURA3 trial [4].

Clinical Trial Objective Response Rate T790M NSCLC Phase 1/2

CO1686-DA Brain Penetration: Limited CNS Activity Relative to Osimertinib in Preclinical Models

In a preclinical study comparing the brain penetration of several EGFR-TKIs, CO1686-DA demonstrated significantly inferior exposure and efficacy in brain metastasis models compared to osimertinib. Using a PC9 mouse brain metastasis model, osimertinib at clinically relevant doses induced sustained tumor regression, whereas CO1686-DA failed to achieve tumor regression [1]. Under positron emission tomography (PET) micro-dosing conditions in cynomolgus monkeys, [11C]osimertinib showed markedly greater brain exposure than [11C]rociletinib and [11C]gefitinib [1]. This differential brain penetration is a critical differentiator and suggests that CO1686-DA is not suitable for research focusing on intracranial disease or CNS metastases.

Blood-Brain Barrier Brain Metastases Pharmacokinetics Preclinical Model Osimertinib

Optimal Research and Development Applications for CO1686-DA Based on Quantitative Evidence


In Vitro Characterization of T790M-Mediated Resistance Mechanisms

Use CO1686-DA as a selective tool compound to investigate T790M-mediated resistance in NSCLC cell line models (e.g., H1975). Its 14.1-fold selectivity for mutant vs. WT EGFR [1] and superior antiproliferative activity in T790M+ cells compared to L858R-only cells [2] make it ideal for dissecting T790M-specific signaling pathways without confounding WT EGFR inhibition. This allows for precise interrogation of resistance mechanisms and the evaluation of combination strategies to overcome T790M-driven oncogene addiction.

Preclinical Pharmacodynamic Studies in Non-CNS Metastatic NSCLC Models

Employ CO1686-DA in subcutaneous or orthotopic xenograft models of EGFR-mutant NSCLC where the primary tumor burden is extracranial. The compound's established in vivo activity and clinical response rates of 52-59% in T790M+ patients [3] provide a robust and predictable foundation for evaluating novel drug combinations or dosing schedules aimed at delaying or overcoming acquired resistance, excluding confounding factors related to CNS disease.

Comparator Arm for Next-Generation EGFR Inhibitor Development

Leverage CO1686-DA as a well-characterized third-generation TKI comparator in preclinical efficacy and selectivity studies. Its known limitations, particularly its poor brain penetration [4] and lower clinical ORR compared to osimertinib [3], provide a valuable baseline against which to benchmark improved next-generation compounds designed to overcome these specific shortcomings. This comparative data is essential for demonstrating superior therapeutic window or CNS activity in early-stage drug discovery.

Quote Request

Request a Quote for CO1686-DA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.